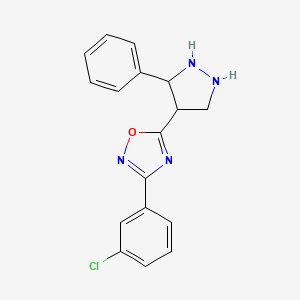
3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H11ClN4O and its molecular weight is 322.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-Chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₇H₁₅ClN₄O
- Molecular Weight : 326.8 g/mol
- Structure : The compound features a 1,2,4-oxadiazole ring which is known for its pharmacological significance.
Biological Activity Overview
The biological activities of this compound can be categorized into various therapeutic areas:
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular:
- Antibacterial : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Antifungal : It has demonstrated antifungal activity in several studies, indicating its potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, related compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents .
- The mechanism often involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Studies have reported that derivatives of 1,2,4-oxadiazoles possess anti-inflammatory effects comparable to established anti-inflammatory drugs. The specific mechanisms may involve the modulation of pro-inflammatory cytokines .
Antidiabetic Activity
Another area of interest is the antidiabetic activity of this compound:
- Certain derivatives have shown promising results in lowering blood glucose levels in diabetic models, suggesting potential use in diabetes management .
Case Studies and Research Findings
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act by inhibiting key enzymes involved in disease pathways (e.g., thymidylate synthase in cancer).
- Receptor Modulation : Some compounds may interact with cellular receptors to modulate signaling pathways related to inflammation and cell growth.
- Oxidative Stress Reduction : Certain oxadiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress-related damage.
属性
IUPAC Name |
3-(3-chlorophenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-13-8-4-7-12(9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-5-2-1-3-6-11/h1-9,14-15,19,21H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLRPXCVQUHNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














